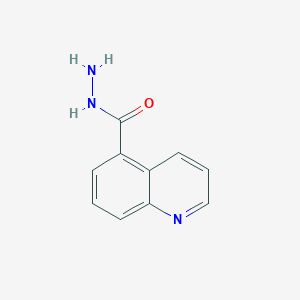

Quinoline-5-carbohydrazide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSYLKYGVWUPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655757 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96541-83-2 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-5-carbohydrazide synthesis protocol

An In-Depth Technical Guide to the Synthesis of Quinoline-5-Carbohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic protocols for this compound, a crucial heterocyclic building block in modern medicinal chemistry. As a key intermediate, its efficient synthesis is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for successful, reproducible synthesis.

Introduction: The Strategic Importance of this compound

Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, known for a wide spectrum of biological activities including antimalarial, antibacterial, and anti-inflammatory properties.[1][2] this compound (C₁₀H₉N₃O) emerges as a particularly valuable intermediate.[3][4] Its bifunctional nature, featuring the quinoline core and a reactive hydrazide moiety, allows for its elaboration into a diverse array of more complex molecules, such as Schiff bases, oxadiazoles, and other heterocyclic systems.[5][6] These subsequent derivatives are actively investigated for applications ranging from antioxidant agents to novel therapeutics.[4]

This guide will focus on robust and validated synthetic routes starting from the readily available quinoline-5-carboxylic acid, providing detailed protocols, mechanistic insights, and characterization guidelines.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound is conceptually straightforward. The primary disconnection occurs at the amide bond, breaking the molecule down into a quinoline carboxylic acid synthon and a hydrazine synthon. This retrosynthetic logic points to two primary forward-synthetic strategies:

-

Direct Activation and Amidation: Activating the carboxylic acid group of quinoline-5-carboxylic acid to facilitate direct reaction with hydrazine.

-

Esterification followed by Hydrazinolysis: A two-step approach involving the conversion of the carboxylic acid to an ester, which is subsequently reacted with hydrazine.

Caption: Retrosynthetic approach for this compound.

Both pathways are chemically sound; the choice often depends on factors like the availability of reagents, desired purity, and overall process efficiency. We will detail the direct activation method as the primary protocol due to its atom economy and procedural simplicity.

Primary Synthetic Pathway: Direct Amidation via an Acylimidazolide Intermediate

This method is efficient, often proceeding at room temperature with high yields. The core principle is the in-situ activation of the carboxylic acid using a coupling agent, followed by nucleophilic attack by hydrazine. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this activation due to its mild reaction conditions and the benign nature of its byproducts (imidazole and CO₂).

Reaction Mechanism

The synthesis is a two-stage process occurring in a single pot:

-

Activation: Quinoline-5-carboxylic acid reacts with CDI. The highly reactive CDI forms a quinoline-5-carbonyl-1H-imidazole intermediate (an acylimidazolide). This intermediate is significantly more electrophilic than the parent carboxylic acid.

-

Nucleophilic Acyl Substitution: Hydrazine hydrate, a potent nucleophile, attacks the carbonyl carbon of the activated acylimidazolide. The imidazole group is an excellent leaving group, and its departure leads to the formation of the stable this compound product.

Caption: Mechanism of Direct Amidation using CDI.

Experimental Protocol

This protocol is adapted from established procedures.[7]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |

| Quinoline-5-carboxylic acid | 173.17 | 5.00 g | 28.87 | 1.0 |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 5.20 g | 32.07 | 1.1 |

| Hydrazine hydrate (~80%) | 50.06 | 2.90 g | 46.34 | ~1.6 |

| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - | - |

Procedure:

-

Activation of Carboxylic Acid:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Quinoline-5-carboxylic acid (5.00 g, 28.87 mmol).

-

Add anhydrous tetrahydrofuran (40 mL) to dissolve the acid. Stir until a clear solution is obtained.

-

Carefully add 1,1'-Carbonyldiimidazole (5.20 g, 31.76 mmol) portion-wise over 5-10 minutes. Effervescence (CO₂ evolution) may be observed.

-

Stir the resulting solution at ambient temperature (20-25 °C) for 2 hours to ensure complete formation of the acylimidazolide intermediate.

-

-

Formation of Hydrazide:

-

To the activated mixture, add hydrazine hydrate (2.90 g of 80% solution, ~46.34 mmol) dropwise via syringe over 5 minutes. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Upon addition, a precipitate often begins to form.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold THF (2 x 10 mL) and then cold water (2 x 15 mL) to remove unreacted starting materials and water-soluble byproducts.

-

Dry the collected solid under vacuum at 50-60 °C to a constant weight.

-

-

Yield and Characterization:

-

The expected product is a grey or off-white solid.

-

A typical yield for this procedure is around 46% (2.50 g).[7]

-

Confirm the identity and purity of the product using the analytical methods described in Section 5.

-

Alternative Synthetic Pathway: Esterification and Hydrazinolysis

An alternative, classic two-step approach involves first converting the carboxylic acid to a more manageable ester intermediate, which is then reacted with hydrazine. This route can be advantageous if the direct amidation proves difficult or if the intermediate ester is easier to purify than the final product.

Caption: Two-step synthesis via an ester intermediate.

-

Esterification: Quinoline-5-carboxylic acid can be esterified using standard methods, such as refluxing in an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is typically purified by extraction and chromatography or recrystallization.

-

Hydrazinolysis: The purified ester is then dissolved in a suitable solvent like ethanol and refluxed with an excess of hydrazine hydrate.[6] The reaction involves the nucleophilic substitution of the alkoxy group (-OR) by the hydrazine group (-NHNH₂).[5][8] The product hydrazide often has poor solubility in the alcohol solvent and may precipitate upon cooling, simplifying its isolation.[9]

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Result |

| Appearance | Light brown to off-white solid[4] |

| Mass Spec. (ESI-MS) | Calculated m/z for C₁₀H₉N₃O: 187.07. Found: [M+H]⁺ at 188.1.[7] |

| ¹H NMR (DMSO-d₆) | Expected signals: Aromatic protons (δ 7.5-9.0 ppm), -NH proton (broad singlet, δ ~9.5 ppm), -NH₂ protons (broad singlet, δ ~4.5 ppm). |

| IR (KBr, cm⁻¹) | Characteristic peaks: 3300-3400 (N-H stretching), ~1650 (C=O amide I band), ~1600 (aromatic C=C), ~1520 (N-H bending). |

| Purity (HPLC) | ≥ 95%[4] |

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,1'-Carbonyldiimidazole (CDI): Is moisture-sensitive. Handle and store under inert, dry conditions.

-

Tetrahydrofuran (THF): Is a flammable solvent and can form explosive peroxides. Use in a fume hood away from ignition sources and ensure the use of peroxide-free solvent.

Conclusion

The synthesis of this compound is readily achievable through a direct, one-pot amidation of Quinoline-5-carboxylic acid using CDI as an activating agent. This method is efficient and avoids the need to isolate an intermediate. The alternative two-step esterification-hydrazinolysis pathway provides a reliable, albeit longer, route. The choice of method will be guided by laboratory-specific constraints and objectives. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- 1. scispace.com [scispace.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 8. answers.com [answers.com]

- 9. quora.com [quora.com]

Quinoline-5-carbohydrazide: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its privileged scaffold that is present in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] This guide focuses on a specific, highly versatile derivative: Quinoline-5-carbohydrazide. This molecule serves as a critical intermediate, a building block for a diverse array of more complex molecules with significant therapeutic potential.[4] The introduction of the carbohydrazide moiety at the 5-position of the quinoline nucleus opens up a wealth of synthetic possibilities, allowing for the facile generation of hydrazones, amides, and other derivatives, thereby enabling extensive structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth exploration of the core chemical properties of this compound, offering a practical resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental physicochemical properties of a lead compound is paramount for its successful development. These properties govern its solubility, stability, and suitability for various experimental and formulation processes.

| Property | Value | Source(s) |

| CAS Number | 96541-83-2 | [5][6] |

| Molecular Formula | C₁₀H₉N₃O | [5] |

| Molecular Weight | 187.20 g/mol | [5] |

| Appearance | Light brown to off-white solid | [4] |

| Melting Point | Data not available. Expected to be a solid with a relatively high melting point, characteristic of aromatic hydrazides. | |

| Solubility | Sparingly soluble in cold water, but miscible with hot water. Readily soluble in many organic solvents at ambient temperature. | [2] |

| Storage Conditions | Store at 0-8 °C in a tightly sealed container. | [4] |

Structural Elucidation:

The structure of this compound combines the rigid, aromatic quinoline core with the reactive hydrazide functional group. This unique combination dictates its chemical behavior and potential for derivatization.

Caption: Chemical structure of this compound.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. A common and effective method involves the activation of the carboxylic acid, for example, with 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack by hydrazine.

Experimental Protocol: Synthesis of this compound[5]

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Quinoline-5-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Hydrazine hydrate (80% in water)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve quinoline-5-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous tetrahydrofuran.

-

Stir the solution at room temperature for 2 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: To the activated carboxylic acid solution, add hydrazine hydrate (2.0 eq, 80% in water) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Isolation and Purification: A solid precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven to a constant weight. The expected product is a grey solid.[5]

Causality in Experimental Design:

-

Anhydrous THF: The use of anhydrous THF is crucial during the activation step to prevent premature hydrolysis of the highly reactive acyl-imidazole intermediate.

-

Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the activated carboxylic acid to the desired hydrazide and to minimize the formation of dimeric side products.

-

Room Temperature Reaction: The reaction is conducted at room temperature to avoid potential side reactions and decomposition of the product.

Caption: Synthetic workflow for this compound.

Spectral Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the quinoline ring will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The NH and NH₂ protons of the hydrazide moiety will appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. |

| ¹³C NMR | Aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbonyl carbon of the hydrazide group will appear as a characteristic downfield signal, typically in the δ 160-170 ppm region. |

| IR Spectroscopy | The spectrum will show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (187.20 g/mol ). A reported experimental value is m/z 188.1 [M+1]⁺.[5] |

Biological Activities and Therapeutic Potential

The true value of this compound lies in its role as a precursor to a wide array of biologically active molecules. The hydrazide functional group is a versatile handle for the synthesis of hydrazones, which have shown significant promise as anticancer and antimicrobial agents.

Anticancer Activity

Quinoline-hydrazone derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: MTT assay workflow for assessing anticancer activity.

Antimicrobial Activity

Quinoline derivatives are also known for their broad-spectrum antimicrobial properties. The synthetic flexibility of this compound allows for the creation of derivatives that can target various bacterial and fungal pathogens.

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compound (this compound derivative) dissolved in a suitable solvent

-

Standard antibiotic/antifungal agent (positive control)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds such as quinoline and carbohydrazide can provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or in a fume hood.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] Keep the container tightly closed.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

Hazard Identification (inferred from related compounds):

-

May be harmful if swallowed or in contact with skin.[10]

-

May cause skin and eye irritation.[10]

-

The quinoline moiety is a known hazardous substance.[7]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of the carbohydrazide group make it an ideal starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a foundational resource for scientists and researchers dedicated to advancing medicinal chemistry. The detailed experimental protocols included herein are intended to facilitate the practical application of this compound in the laboratory, thereby accelerating the discovery of new and effective medicines.

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 96541-83-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of Quinoline-5-Carbohydrazide: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characterization of Quinoline-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the analytical techniques used to elucidate and confirm the structure of such molecules. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting anticipated data and detailed interpretation.

Introduction

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide functional group at the 5-position of the quinoline ring can significantly influence its physicochemical properties and biological activity, making its unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule consists of a bicyclic quinoline ring system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.

Figure 1: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is often required for quaternary carbons.

-

Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the carbohydrazide group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | 1H |

| H-4 | 8.6 - 8.8 | dd | J = 8.4, 1.7 | 1H |

| H-3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 | 1H |

| H-6 | 8.2 - 8.4 | d | J = 7.5 | 1H |

| H-8 | 8.0 - 8.2 | d | J = 8.0 | 1H |

| H-7 | 7.7 - 7.9 | t | J = 7.8 | 1H |

| -CONH- | 10.0 - 10.5 | s (broad) | - | 1H |

| -NH₂ | 4.5 - 5.0 | s (broad) | - | 2H |

Interpretation:

-

Aromatic Region (7.5 - 9.0 ppm): The six protons on the quinoline ring will appear in this region. The exact chemical shifts are influenced by the electron-withdrawing nature of the carbohydrazide group. The protons on the pyridine ring (H-2, H-3, H-4) are typically found at a lower field (higher ppm) than those on the benzene ring (H-6, H-7, H-8). The coupling patterns (doublets, triplets, and doublets of doublets) arise from spin-spin interactions with neighboring protons and are crucial for assigning each signal to a specific proton.

-

Amide and Amine Protons: The -CONH- and -NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed than in solvents like CDCl₃.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show ten distinct signals, one for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 | 150 - 152 |

| C-4 | 148 - 150 |

| C-8a | 145 - 147 |

| C-5 | 135 - 137 |

| C-7 | 130 - 132 |

| C-4a | 128 - 130 |

| C-6 | 127 - 129 |

| C-8 | 125 - 127 |

| C-3 | 121 - 123 |

Interpretation:

-

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C=O) in the carbohydrazide group, typically appearing in the 165-170 ppm range.

-

Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region (120 - 155 ppm). The chemical shifts are influenced by the nitrogen atom and the carbohydrazide substituent. Quaternary carbons (C-4a, C-5, C-8a) will generally have lower intensities than protonated carbons.

Figure 2: General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds, as well as aromatic C-H stretching and bending vibrations.[1]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H stretch (asymmetric & symmetric) | -NH₂ |

| 3100 - 3300 | N-H stretch | -CONH- |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1650 - 1680 | C=O stretch (Amide I) | Carbonyl |

| 1580 - 1620 | N-H bend | -NH₂ |

| 1500 - 1600 | C=C and C=N stretch | Quinoline Ring |

| 1200 - 1300 | C-N stretch | Amide |

| 750 - 850 | C-H out-of-plane bend | Aromatic C-H |

Interpretation:

-

N-H Stretching: The presence of the carbohydrazide group will be clearly indicated by the N-H stretching vibrations in the 3100-3400 cm⁻¹ region. The -NH₂ group will typically show two bands (asymmetric and symmetric stretching), while the -CONH- group will show a single, often broader, band.

-

C=O Stretching: A strong absorption band in the 1650-1680 cm⁻¹ region is characteristic of the carbonyl group in an amide (Amide I band).

-

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region. The aromatic C-H out-of-plane bending vibrations in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Objective: To determine the accurate molecular weight of this compound and study its fragmentation pattern.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Data Acquisition:

-

The solution is infused into the ESI source of the mass spectrometer.

-

A high voltage is applied to the infusion needle, creating a fine spray of charged droplets.

-

The solvent evaporates, and the analyte molecules become protonated, forming [M+H]⁺ ions.

-

The ions are then guided into the mass analyzer, where their m/z ratios are measured.

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₀H₉N₃O, with a monoisotopic mass of 187.0746 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 188.0824 | [M+H]⁺ |

| 171.0560 | [M+H - NH₃]⁺ |

| 144.0655 | [M+H - HNCO]⁺ |

| 129.0551 | [Quinoline]⁺ |

Interpretation:

-

Molecular Ion: In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 188.08.[2] High-resolution mass spectrometry can confirm the elemental composition of this ion.

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for carbohydrazides include the loss of ammonia (NH₃) and isocyanic acid (HNCO). The quinoline ring itself is relatively stable, but fragmentation can lead to the formation of a quinoline cation at m/z 129.

Figure 3: A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind these methods and the expected spectral features, researchers can confidently characterize this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

Quinoline-5-carbohydrazide molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Quinoline-5-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for novel therapeutic agents. The biological activity of such molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. We will explore its structural elucidation through a synergistic approach that combines experimental techniques and computational modeling. This document details the underlying principles of these methodologies, explains the causality behind experimental choices, and presents a logical workflow for characterizing the molecule's conformational preferences, thereby offering a foundational understanding for professionals in drug design and development.

Introduction: The Structural Imperative in Drug Design

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound (C₁₀H₉N₃O) represents a versatile derivative, incorporating a hydrazide moiety that is also a common pharmacophore known for its coordination properties and ability to form hydrogen bonds.[5]

The efficacy and selectivity of a drug candidate are governed by its ability to interact with a specific biological target, such as a protein or nucleic acid. This interaction is highly dependent on the molecule's three-dimensional shape, or conformation.[6] A molecule is not a rigid entity but rather an ensemble of interconverting conformers. Identifying the low-energy, biologically relevant conformations is therefore a cornerstone of modern drug discovery. This guide will dissect the structural and conformational features of this compound, providing the technical foundation necessary for its application in rational drug design.

Molecular Structure and Synthesis

The foundational structure of this compound consists of a quinoline ring system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.

Synthesis Protocol

A common and straightforward synthesis involves the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. The protocol below is a representative example of this process.

Experimental Protocol: Synthesis of this compound [11]

-

Activation of Carboxylic Acid: A solution of 5-quinolinecarboxylic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is stirred at room temperature for 2 hours. Causality: CDI is an excellent activating agent that converts the carboxylic acid into a highly reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by hydrazine.

-

Hydrazinolysis: Hydrazine hydrate (2 equivalents, typically 80% in water) is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for an additional 2 hours. The nucleophilic hydrazine attacks the activated carbonyl carbon, displacing the imidazole group.

-

Isolation: The resulting solid product, this compound, is collected by filtration, washed with a small amount of cold THF to remove any unreacted starting materials, and dried under a vacuum.[11]

Determining Molecular Conformation: A Dual Strategy

No single technique can fully characterize the conformational landscape of a molecule.[12] A robust analysis relies on integrating experimental data, which provides real-world measurements, with computational methods, which offer detailed energetic and geometric insights.[13]

Caption: Integrated workflow for conformational analysis.

Experimental Determination

X-Ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[14] It provides unambiguous data on bond lengths, bond angles, and torsional angles within the crystal lattice. For molecules like quinoline-carboxamides, crystallography reveals how intermolecular forces, such as hydrogen bonding and π-stacking, influence the preferred conformation in a packed environment.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation and dynamics in solution, which often better mimics the physiological environment.[12][13]

-

¹H NMR: Provides information on the chemical environment of protons.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is crucial for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of relative proton-proton distances and, by extension, the preferred solution-state conformation.

Computational Analysis

Computational methods are essential for exploring the full conformational space and calculating the relative energies of different conformers.[16][17]

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule.[18] They are computationally inexpensive, making them ideal for performing systematic or stochastic conformational searches to identify a broad range of possible low-energy structures.[19]

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a much more accurate description of the electronic structure and energy of a molecule.[20][21] It is used to perform geometry optimization on the conformers identified by MM searches. This process refines the structures and provides accurate relative energies, allowing for the identification of the most stable conformers. A common and reliable combination for molecules of this type is the B3LYP functional with a 6-311+G(d,p) or larger basis set.[22][23]

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily determined by rotation around two key single bonds:

-

The bond between the quinoline C5 atom and the carbonyl carbon (C-C).

-

The bond between the carbonyl carbon and the adjacent nitrogen atom (C-N).

Caption: Key rotatable bonds in this compound.

Key Conformational Features

-

Planarity: The quinoline ring system is aromatic and therefore planar. The amide group of the carbohydrazide moiety also exhibits significant planarity due to resonance. The key question is the relative orientation of these two planes, governed by the dihedral angle τ1.

-

Intramolecular Hydrogen Bonding: A critical conformational feature in related quinoline-2-carboxamides is the formation of an intramolecular hydrogen bond between the amide N-H and the quinoline nitrogen (N-H···N_quinoline).[15] In this compound, such an interaction is sterically impossible. However, an intramolecular hydrogen bond between the amide N-H and the terminal -NH₂ group, or between the carbonyl oxygen and a proton on the terminal -NH₂, could potentially stabilize certain conformations.

-

Steric Hindrance: The orientation of the carbohydrazide group is influenced by steric hindrance from the peri-hydrogen at the C4 position of the quinoline ring. This steric clash likely disfavors conformations where the carbonyl oxygen points towards the C4 position, influencing the potential energy surface around the τ1 dihedral angle.

Predicted Structural Parameters

DFT calculations are essential for quantifying the geometry of the lowest energy conformer. The following table summarizes expected structural parameters based on calculations performed on similar quinoline derivatives.[21][23]

| Parameter | Description | Predicted Value (B3LYP/6-311+G(d,p)) |

| C=O Bond Length | Carbonyl double bond | ~1.23 Å |

| C-N Bond Length | Amide C-N bond | ~1.36 Å |

| N-N Bond Length | Hydrazide N-N bond | ~1.41 Å |

| τ1 (C4-C5-C=O) | Dihedral angle | Likely non-planar to avoid steric clash |

| τ2 (C5-C-N-N) | Amide dihedral angle | Near 180° (trans) for planarity |

Expected Spectroscopic Signatures

Experimental analysis would be expected to yield the following characteristic signals.

| Technique | Feature | Expected Observation |

| FT-IR | N-H stretching (amide & amine) | 3200-3400 cm⁻¹ (broad) |

| C=O stretching (amide) | 1640-1680 cm⁻¹ (strong)[24] | |

| C=N/C=C stretching (quinoline) | 1500-1620 cm⁻¹[21] | |

| UV-Vis | π → π* transitions | ~280-350 nm in a suitable solvent[25][26] |

| ¹H NMR | Quinoline Protons | 7.5 - 9.0 ppm (characteristic splitting) |

| Amide N-H Proton | ~10-11 ppm (can exchange with D₂O) | |

| Amine -NH₂ Protons | ~4.5-5.5 ppm (broad, can exchange) |

Implications for Structure-Activity Relationships (SAR)

Understanding the conformational preferences of this compound is vital for its use as a scaffold in drug discovery.

-

Pharmacophore Geometry: The spatial arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O, N atoms) is dictated by the conformation. The lowest energy conformers define the most likely shape the molecule will present to a biological target.

-

Receptor Binding: A flexible molecule may adopt a higher-energy conformation to fit into a binding pocket. Computational docking studies, guided by knowledge of the low-energy solution-state conformers, can predict plausible binding modes and help prioritize derivatives for synthesis.[27]

-

Bioavailability: Properties like lipophilicity and the potential for intramolecular hydrogen bonding can affect a molecule's ability to cross cell membranes. A conformation with an internal hydrogen bond may have different solubility and permeability characteristics than an extended, open conformation that interacts more readily with solvent.

Conclusion

The molecular conformation of this compound is a complex interplay of amide resonance, steric hindrance, and potential hydrogen bonding. A comprehensive characterization requires a multi-pronged approach, leveraging the strengths of both experimental methods like X-ray crystallography and NMR spectroscopy, and computational techniques such as molecular mechanics and DFT. The insights gained from such studies are not merely academic; they provide an essential, predictive framework for the rational design of novel quinoline-based therapeutic agents, enabling scientists to fine-tune molecular architecture for optimal biological activity.

References

- 1. Different biological activities of quinoline [wisdomlib.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arctomsci.com [arctomsci.com]

- 10. 96541-83-2|this compound|BLD Pharm [bldpharm.com]

- 11. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. Reweighting methods for elucidation of conformation ensembles of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Automated conformational analysis: Directed conformational search using the A* algorithm: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 21. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Study on the interaction of food colourant quinoline yellow with bovine serum albumin by spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Quinoline-5-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant therapeutic agents.[1][2][3] When functionalized with a carbohydrazide moiety, specifically at the 5-position, it transforms into quinoline-5-carbohydrazide—a highly versatile and reactive building block. This guide provides a comprehensive overview of this compound, detailing its synthesis, its strategic use in creating diverse molecular libraries via the hydrazone linkage, and its proven applications in developing potent anticancer and antimicrobial agents. We will explore the underlying rationale for experimental designs, provide detailed protocols, and synthesize structure-activity relationship (SAR) data to empower researchers in their drug discovery endeavors.

The Quinoline-Hydrazide Scaffold: A Synergistic Combination

The power of the quinoline-carbohydrazide framework lies in the synergistic interplay between its two core components.

-

The Quinoline Core: This bicyclic aromatic heterocycle is a key pharmacophore in numerous FDA-approved drugs, including the antimalarial chloroquine and the anticancer agent camptothecin.[2][4] Its rigid, planar structure provides a robust anchor for interacting with biological targets, while its aromatic nature allows for extensive electronic modifications to fine-tune activity and pharmacokinetic properties.[3]

-

The Carbohydrazide Linker: The -C(=O)NHNH₂ group is far more than a simple spacer. The hydrazide and its resulting hydrazone derivatives (-C(=O)NHN=CH-R) are instrumental in drug design for several reasons:

-

Hydrogen Bonding: The N-H and C=O moieties serve as excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites.[5]

-

Chelating Ability: The nitrogen and oxygen atoms can coordinate with metal ions, a mechanism crucial for inhibiting metalloenzymes.[5]

-

Synthetic Flexibility: The terminal amine group of the hydrazide is readily condensed with a vast library of aldehydes and ketones, providing a straightforward method to generate extensive and diverse compound libraries.[6]

-

Acid-Labile Potential: Under the acidic conditions often found in tumor microenvironments, the hydrazone linkage can be labile, allowing for the targeted release of an active moiety.[5]

-

The fusion of these two components in this compound creates a building block primed for the development of novel therapeutics targeting a range of diseases.[7]

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a reliable two-step process starting from the commercially available quinoline-5-carboxylic acid. The strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution with hydrazine.

Rationale and Mechanistic Overview

The carboxylic acid itself is not sufficiently reactive to directly acylate hydrazine. Therefore, an activating agent is required to convert the hydroxyl group of the acid into a better leaving group. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation as it proceeds under mild conditions and its byproducts (imidazole and CO₂) are innocuous and easily removed. The resulting acyl-imidazole intermediate is highly electrophilic and readily reacts with the nucleophilic hydrazine hydrate to yield the final product.

Detailed Synthetic Protocol: this compound

This protocol is adapted from established chemical synthesis literature.[8]

Materials:

-

Quinoline-5-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Hydrazine hydrate (80% in water)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Activation: In a round-bottom flask, dissolve quinoline-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). To this solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

-

Stirring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress can be monitored by the cessation of CO₂ evolution.

-

Hydrazine Addition: To the activated mixture, slowly add hydrazine hydrate (2.0 eq).

-

Reaction: Continue stirring the reaction mixture at room temperature for an additional 2 hours. A precipitate will typically form during this time.

-

Isolation: Collect the resulting solid by vacuum filtration.

-

Purification: Wash the collected solid with cold THF to remove any unreacted starting materials or byproducts. Dry the solid under vacuum to afford this compound as a stable solid.

Derivatization Strategies: Accessing Chemical Diversity

This compound's primary utility lies in its function as a scaffold. Its reaction with various electrophiles, particularly aldehydes and ketones, unlocks access to a vast chemical space for biological screening.

The Hydrazone Linkage: A Versatile Conjugation Gateway

The condensation reaction between the terminal -NH₂ of the carbohydrazide and an aldehyde or ketone is the most common and effective derivatization strategy. This reaction forms a stable hydrazone linkage and allows for the introduction of a new, variable substituent (R-group) into the molecule. By simply changing the aldehyde or ketone reactant, chemists can systematically probe how different steric and electronic features impact biological activity.

General Protocol for Synthesis of Quinoline-5-yl-hydrazone Derivatives

Materials:

-

This compound

-

Substituted aldehyde or ketone (1.0 - 1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1.0 eq) to the suspension.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Workflow for Library Generation

The following diagram illustrates the straightforward workflow from the core building block to a diverse library of potential drug candidates.

Caption: Synthetic workflow for generating a hydrazone library.

Therapeutic Applications and Biological Profile

Derivatives of quinoline-carbohydrazide have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents

The quinoline-hydrazone scaffold is a recurring motif in the design of novel anticancer agents.[5][9] These compounds have been shown to inhibit tumor cell proliferation through various mechanisms of action.[5]

Mechanisms of Action: Derivatives have shown inhibitory activity against several key cancer-related targets:

-

Receptor Tyrosine Kinases (RTKs): Compounds have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutants.[5]

-

Intracellular Kinases: Inhibition of kinases like Akt (Protein Kinase B) and c-Abl disrupts critical cell signaling pathways involved in cell survival and proliferation.[5]

-

Topoisomerases: Like the parent quinoline drug camptothecin, some hydrazone derivatives can act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[5][10]

Caption: Simplified pathway of EGFR inhibition by quinoline derivatives.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target/Mechanism | Cell Line | IC₅₀ / GI₅₀ | Reference |

| Thiazole-clubbed quinoline hydrazone | Protein Kinase B (Akt) | A549 (Lung) | 3.93 µM | [5] |

| Quinoline hydrazone derivative | Mutant EGFR (T790M) | - | 22.1 nM | [5] |

| p-Nitrobenzylidene quinoline hydrazone | G0/G1 Arrest | MCF-7 (Breast) | 0.73 µM | [5] |

| Quinoline-based dihydrazone | Cytotoxicity | MCF-7 (Breast) | Micromolar range | [11] |

| 6-Bromo-2-methyl-quinolyl hydrazone | Cytotoxicity | Full NCI-60 Panel | 0.33 - 4.87 µM | [10] |

Antimicrobial Agents

Drug resistance poses a significant threat to global health, necessitating the development of new antimicrobial agents with novel mechanisms.[7] Quinoline-hydrazone derivatives have emerged as a promising class of compounds in this area.[7]

Mechanisms of Action: The antibacterial activity often stems from the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts.

-

DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a well-validated target for the quinolone class of antibiotics. Hydrazone derivatives can also effectively inhibit its function.[7]

-

Other Bacterial Enzymes: Targets such as glucosamine-6-phosphate synthase and enzymes in the fatty acid synthesis pathway (e.g., enoyl ACP reductase) have also been identified.[7]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | MIC | Reference |

| Halogenated quinoline hydrazones | Gram-positive & Gram-negative bacteria | 6.25 - 100 µg/mL | [6][10] |

| Quinoline-3-carbohydrazide Schiff bases | Mycobacterium tuberculosis | - | [12] |

| Various quinoline hydrazones | Pathogenic Strains | Good to excellent | [10] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline-5-yl-hydrazone scaffold has yielded key insights into the structural features required for potent biological activity.

-

Substituents on the Quinoline Ring: The introduction of small, electron-withdrawing or lipophilic groups such as chloro, bromo, or methoxy groups at various positions on the quinoline core can significantly enhance anticancer and antimicrobial activity.[1][5][6]

-

The Hydrazone Moiety: The -NH-N=CH- unit is critical. The NH group often acts as a key hydrogen bond donor in enzyme active sites.[5]

-

The Terminal Aromatic Ring: The nature and substitution pattern of the aromatic ring introduced from the aldehyde/ketone are major determinants of potency. For example, a para-nitro group on a benzylidene ring was found to substantially increase anticancer activity, likely due to its strong electron-withdrawing properties.[5]

Key Pharmacophoric Features

The following diagram summarizes the essential features for a pharmacophore model based on this scaffold.

Caption: Key pharmacophoric regions of a quinoline-hydrazone derivative.

Conclusion and Future Outlook

This compound is a powerful and efficient building block for medicinal chemistry. Its straightforward synthesis and versatile reactivity, primarily through the formation of hydrazones, provide a rapid and resource-efficient pathway to generate large libraries of structurally diverse molecules. The consistent emergence of potent anticancer and antimicrobial agents from these libraries validates this scaffold's importance.[5][7] Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel substitutions, and employing computational modeling to rationally design next-generation candidates with enhanced potency and selectivity. The this compound core will undoubtedly continue to be a valuable starting point for the discovery of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Genesis of a Privileged Scaffold

An In-depth Technical Guide to the Discovery and History of Quinoline Hydrazones

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to diverse biological targets with high affinity. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous drugs. When combined with the versatile hydrazone moiety, it gives rise to quinoline hydrazones, a class of compounds that has garnered significant attention for its broad spectrum of biological activities. This guide provides a technical exploration of the historical journey of quinoline hydrazones, from the foundational discoveries of the quinoline core to the modern-day synthesis and application of these synergistic molecular hybrids. We will delve into the causality behind synthetic choices, detail key experimental protocols, and trace the evolution of their role in drug discovery.

Part 1: The Foundation - The Historical Synthesis of the Quinoline Core

The story of quinoline hydrazones begins with the quinoline nucleus itself. The late 19th century was a period of intense discovery in heterocyclic chemistry, with several key methods for synthesizing the quinoline ring system being established within a single decade. These foundational reactions provided the chemical tools necessary for the later development of more complex quinoline derivatives.

Pioneering Synthetic Methodologies

A flurry of research in the 1880s led to the development of several eponymous reactions that remain fundamental to quinoline synthesis.[1]

-

The Skraup Synthesis (1880): Zdenko Hans Skraup developed a method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2] This was one of the earliest and most direct routes to quinoline itself.

-

The Doebner-von Miller Reaction (1881): A significant modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, allowing for the synthesis of a wider range of substituted quinolines.[1][3][4][5]

-

The Friedländer Synthesis (1882): Paul Friedländer reported the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] This acid- or base-catalyzed reaction is highly versatile for producing polysubstituted quinolines.[7]

-

The Combes Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][8][9] The reaction proceeds through an intermediate Schiff base, which then undergoes ring closure.[9]

-

The Pfitzinger Reaction (1886): A variation of the Friedländer synthesis, this reaction utilizes isatin and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[10][11][12][13] This method proved crucial for accessing a class of quinolines with significant biological potential.[10]

These discoveries laid the essential groundwork, providing chemists with a robust toolbox to construct the quinoline scaffold, which would later be functionalized to create hydrazone derivatives.

Part 2: The Hydrazone Moiety - A Versatile Pharmacophore

The second critical component is the hydrazone functional group. Hydrazones are a class of organic compounds characterized by the azomethine group (–NH–N=C–).[14] This structural feature is of great interest to medicinal chemists because it acts as a versatile pharmacophore, a molecular feature responsible for a drug's biological activity. The presence of both hydrogen bond donors (N-H) and acceptors (C=N) allows hydrazones to interact effectively with biological targets.[15] Furthermore, the imine bond (C=N) can be readily hydrolyzed, a property that can be exploited in prodrug design.

Hydrazones are typically synthesized through a straightforward condensation reaction between a hydrazine derivative (such as hydrazine hydrate or a carbohydrazide) and an aldehyde or ketone.[16][17] This synthetic accessibility, combined with their potent biological activity, made them an attractive partner for the well-established quinoline scaffold.[18]

Part 3: The Synergistic Union - Synthesis of Quinoline Hydrazones

The rationale for combining the quinoline and hydrazone moieties into a single molecule stems from the principle of molecular hybridization. The goal is to create a new chemical entity that possesses enhanced biological activity or a novel mechanism of action compared to its individual components. Researchers hypothesized that the proven biological relevance of the quinoline core could be augmented by the versatile binding capabilities of the hydrazone linker.

A General Synthetic Strategy

The preparation of quinoline hydrazones is a multi-step process that leverages classic organic reactions. The general workflow is a self-validating system where the successful synthesis of each intermediate confirms the viability of the previous step.

-

Step 1: Synthesis of the Quinoline Core. The process begins with the construction of a substituted quinoline, often a 4-hydroxyquinoline, using a method like the Conrad-Limpach synthesis (a variation of the reactions mentioned earlier).[14]

-

Step 2: Halogenation. The hydroxyl group at the 4-position is a poor leaving group. To activate this position for nucleophilic substitution, it is converted into a chloro group. This is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).[14]

-

Step 3: Introduction of the Hydrazine Moiety. The resulting 4-chloroquinoline is highly reactive toward nucleophiles. It is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in a nucleophilic aromatic substitution reaction. The hydrazine displaces the chloride ion to form a quinolinyl-hydrazine intermediate.[14]

-

Step 4: Condensation to Form the Hydrazone. In the final step, the quinolinyl-hydrazine is condensed with a selected aldehyde or ketone. This reaction forms the characteristic imine bond of the hydrazone, yielding the final quinoline hydrazone product.[14][19]

This modular approach is highly advantageous as it allows for extensive structural diversity. By varying the starting materials for the quinoline synthesis (Step 1) and by using a wide array of aldehydes or ketones (Step 4), a large library of different quinoline hydrazone derivatives can be created for biological screening.[20]

Part 4: Evolution of Applications and Biological Activity

The fusion of the quinoline and hydrazone scaffolds has yielded compounds with a remarkable range of biological activities.[18][20] Initial investigations often focused on antimicrobial properties, but subsequent research has unveiled a much broader therapeutic potential.

A Spectrum of Biological Activities

| Biological Activity | Target/Mechanism of Action | Representative References |

| Antibacterial | Inhibition of DNA gyrase, glucosamine-6-phosphate synthase, and other essential bacterial enzymes. | [20][21][22] |

| Antifungal | Disruption of fungal cell wall synthesis; potent activity against strains like Candida albicans. | [14][23] |

| Anticancer | Inhibition of topoisomerases, protein kinases (e.g., EGFR), and induction of apoptosis. | [15][24][25][26] |

| Antimalarial | Inhibition of heme polymerization in Plasmodium falciparum. | [27] |

| Antitubercular | Targeting enzymes specific to Mycobacterium tuberculosis. | [14][20] |

| Anti-inflammatory | Inhibition of inflammatory pathways. | [14][20] |

| Antidiabetic | Inhibition of metabolic enzymes such as α-amylase, α-glucosidase, and aldose reductase. | [28] |

This diversity highlights the success of the molecular hybridization strategy. The quinoline core often serves as an anchoring point, while the hydrazone linker and its terminal substituent can be tailored to achieve specific interactions with a given biological target.

Mechanism of Action: An Example in Antibacterial Activity

One of the most studied mechanisms of action for antibacterial quinoline derivatives is the inhibition of DNA gyrase.[20][21] This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Fluoroquinolone antibiotics, a famous class of quinoline-based drugs, function by trapping the enzyme-DNA complex, leading to breaks in the bacterial chromosome and cell death. Many quinoline hydrazone derivatives are thought to act through similar or related mechanisms, interfering with bacterial DNA replication and demonstrating the enduring utility of the quinoline scaffold in developing anti-infective agents.[20][21]

Experimental Protocol: Synthesis of a Representative Quinoline Hydrazone

To provide a practical, field-proven example, the following protocol outlines the synthesis of (6-bromo-2-methyl-quinolin-4-yl)-hydrazine, a key intermediate for creating a series of bioactive quinoline hydrazones.[14]

Objective: To synthesize the quinolinyl-hydrazine intermediate required for the final condensation step.

Materials:

-

4-bromoaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Phosphorus oxychloride (POCl₃)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

Methodology:

-

Step 1: Synthesis of 6-bromo-4-hydroxy-2-methyl quinoline

-

Combine 4-bromoaniline (5.0 g, 53.5 mmol), ethyl acetoacetate (6.96 g, 53.5 mmol), and polyphosphoric acid (25 g).[14]

-

Heat the mixture at 150°C for 2 hours with stirring.

-

Allow the reaction mixture to cool and then pour it into a beaker of ice water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

-

Step 2: Synthesis of 6-bromo-4-chloro-2-methyl quinoline

-

Take the dried product from Step 1 (5.0 g, 21 mmol) and add it to phosphorus oxychloride (20 mL).[14]

-

Heat the mixture at 80°C for 4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice to decompose the excess POCl₃.

-

Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry.

-

-

Step 3: Synthesis of (6-bromo-2-methyl-quinolin-4-yl)-hydrazine

-

Suspend the chloro-quinoline from Step 2 (3.0 g, 11.7 mmol) in ethanol (15 mL).[14]

-

Add hydrazine hydrate (5 mL) to the suspension.

-

Heat the reaction mixture at 90°C for 4 hours.

-

Cool the mixture, and collect the precipitated product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol and dry to yield the final quinolinyl-hydrazine intermediate.

-

This intermediate is now ready for condensation with various aldehydes or ketones to produce a library of quinoline hydrazones.

Conclusion

The history of quinoline hydrazones is a compelling narrative of chemical synergy. It begins with the foundational discoveries of quinoline synthesis in the late 19th century, which provided the core scaffold. The subsequent recognition of the hydrazone moiety as a potent pharmacophore led to their logical and fruitful combination. The resulting quinoline hydrazones have proven to be a remarkably versatile class of compounds, demonstrating a vast array of biological activities that continue to be explored in modern drug discovery. Their modular synthesis allows for extensive derivatization, making them an enduringly "privileged" scaffold for developing new therapeutic agents to combat a wide range of human diseases.

References

- 1. iipseries.org [iipseries.org]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of hydrazone derivatives of quinoline / Amira Safwani Abd Rahim - UiTM Institutional Repository [ir.uitm.edu.my]

- 17. researchgate.net [researchgate.net]

- 18. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 25. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Quinoline-based heterocyclic hydrazones: Design, synthesis, anti-plasmodial assessment, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on Quinoline-5-carbohydrazide

An In-Depth Technical Guide to the Theoretical and Computational Study of Quinoline-5-carbohydrazide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] When functionalized with a carbohydrazide moiety, the resulting molecule, this compound, presents a compelling profile for further investigation. The carbohydrazide group not only enhances the molecule's ability to form hydrogen bonds with biological targets but also serves as a versatile synthetic handle for creating diverse libraries of derivatives.[7][8] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and pharmacokinetic properties of this compound, offering a roadmap for its rational development as a potential drug lead.

Introduction: The Quinoline-Carbohydrazide Scaffold